N-(4-(吗啉磺酰基)苯基)噻吩-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

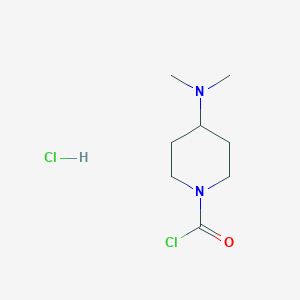

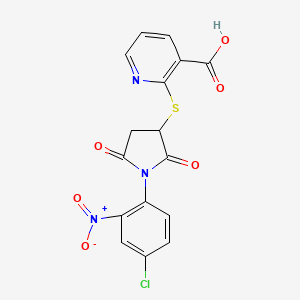

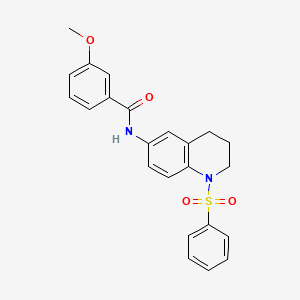

“N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of “N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide” would be based on this core structure, with additional functional groups attached.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide” include lithiation and bromination . Lithiation reactions are typically used to introduce a lithium atom into a molecule, while bromination is used to introduce a bromine atom .Physical and Chemical Properties Analysis

Thiophene, the core structure of “N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

合成和结构分析

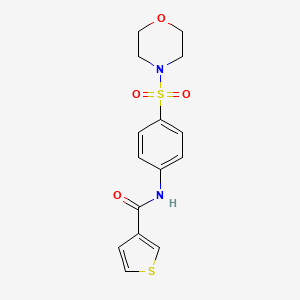

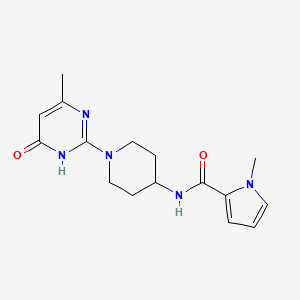

合成方法: 由于吗啉和噻吩部分的潜在生物活性,人们致力于合成含这些部分的化合物。例如,化合物已经通过缩合和胺化反应合成,然后用肼合剂环化,展示了创建具有潜在生物应用的结构相关化合物的不同方法 (Ji 等人,2018).

晶体结构测定: 已经分析了这些化合物的晶体结构以了解其分子构象和潜在的相互作用机制。此类分析揭示了可能有助于其生物活性的空间排列 (陆久福等人,2017).

生物活性

抗肿瘤活性: 多项研究专注于评估这些化合物的抗肿瘤特性。例如,新型吗啉噻吩衍生物对多种癌细胞系表现出中等的细胞毒性,表明它们作为抗肿瘤剂的潜力。这些化合物的合成导致了构效关系 (SAR) 的鉴定,这可以指导更有效的癌症疗法的开发 (刘惠敏等人,2016).

抗菌活性: 这些化合物的应用也扩展到了抗菌活性。例如,使用 1,3-偶极环加成方法合成的衍生物已证明具有潜在的抗菌和抗真菌特性,突出了它们在解决不同类型微生物感染方面的多功能性 (D. Sowmya 等人,2018).

乙型肝炎病毒 (HBV) 抑制: 一项重大突破是发现一种对乙型肝炎病毒具有抑制活性的化合物。分子对接研究和体外测试已经确定了 HBV 的新的潜在抑制剂,展示了吗啉噻吩衍生物在治疗病毒感染中的治疗潜力 (A. Ivachtchenko 等人,2019).

酶抑制: 此外,一些化合物已被研究其对碳酸酐酶(参与各种生理过程的酶)的抑制作用。这项研究为这些化合物在治疗碳酸酐酶活性起关键作用的疾病中开辟了可能性 (C. Supuran 等人,2013).

未来方向

Thiophene-based analogs, such as “N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide”, are of interest to many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

属性

IUPAC Name |

N-(4-morpholin-4-ylsulfonylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c18-15(12-5-10-22-11-12)16-13-1-3-14(4-2-13)23(19,20)17-6-8-21-9-7-17/h1-5,10-11H,6-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJHPFNXFQKVKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B2599011.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2599018.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2599019.png)

![1,3,7-trimethyl-8-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2599028.png)

![O-[(2-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2599032.png)